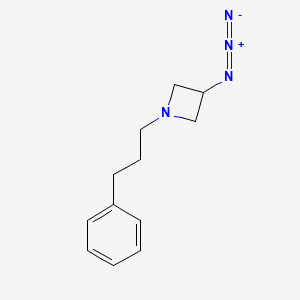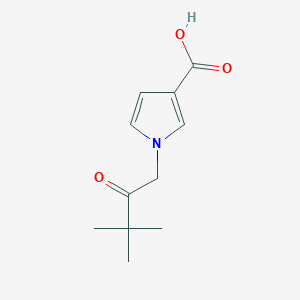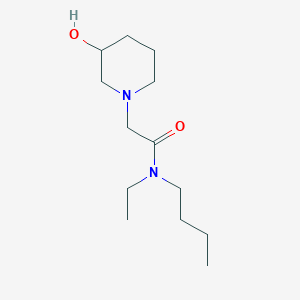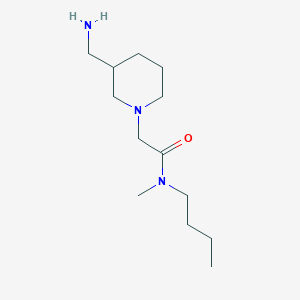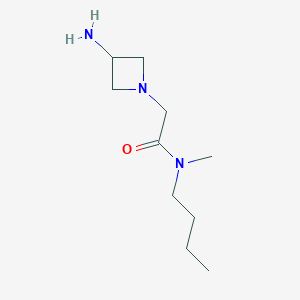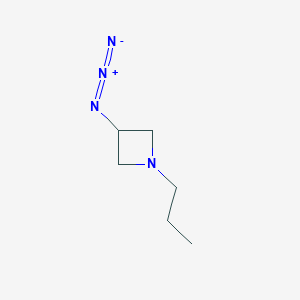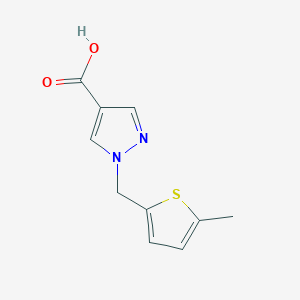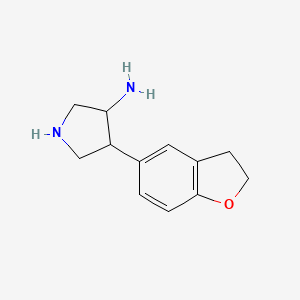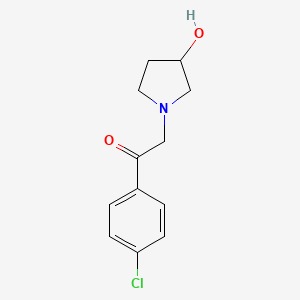
1-(4-氯苯基)-2-(3-羟基吡咯烷-1-基)乙烷-1-酮
描述
1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group attached to an ethanone moiety, which is further linked to a hydroxypyrrolidinyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
科学研究应用
1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with 3-hydroxypyrrolidine under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
作用机制
The mechanism by which 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
相似化合物的比较
1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound has a similar chlorophenyl group but differs in the pyrrolidinyl moiety.
4-Chloroacetophenone: This compound has a similar chlorophenyl group and an acetophenone structure but lacks the hydroxypyrrolidinyl group.
Uniqueness: The presence of the hydroxypyrrolidinyl group in 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHITOFZUUFJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


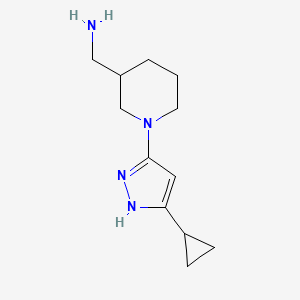
![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)
